ON 108600

Descripción

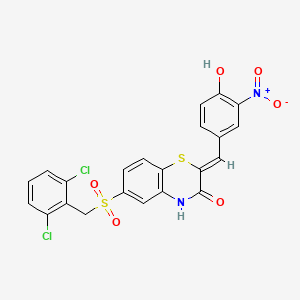

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H14Cl2N2O6S2 |

|---|---|

Peso molecular |

537.4 g/mol |

Nombre IUPAC |

(2Z)-6-[(2,6-dichlorophenyl)methylsulfonyl]-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4H-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C22H14Cl2N2O6S2/c23-15-2-1-3-16(24)14(15)11-34(31,32)13-5-7-20-17(10-13)25-22(28)21(33-20)9-12-4-6-19(27)18(8-12)26(29)30/h1-10,27H,11H2,(H,25,28)/b21-9- |

Clave InChI |

DOMBZVXKSRQDOJ-NKVSQWTQSA-N |

SMILES isomérico |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)S/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/C(=O)N3)Cl |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)SC(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N3)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ON 108600 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON 108600, a novel multi-kinase inhibitor, has emerged as a promising therapeutic agent, particularly in the context of aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, with a focus on its molecular targets, downstream signaling effects, and cellular consequences. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its anti-cancer effects through the simultaneous inhibition of several key protein kinases: Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This multi-targeted approach is crucial for its efficacy, particularly in overcoming the resistance mechanisms often observed with single-target therapies.

Signaling Pathways Disrupted by this compound

The inhibition of CK2, TNIK, and DYRK1 by this compound leads to the disruption of multiple signaling pathways critical for cancer cell survival, proliferation, and resistance.

As depicted in Figure 1, this compound inhibits its target kinases, leading to a cascade of downstream effects. Inhibition of CK2 results in decreased phosphorylation of AKT1 at serine 129, a modification known to promote a hyper-activated state of AKT1. The targeting of TNIK disrupts the Wnt/β-catenin signaling pathway, evidenced by decreased expression of the downstream target Axin2. Inhibition of DYRK1A leads to reduced phosphorylation of Cyclin D1 at threonine 286. Collectively, these molecular events culminate in significant anti-cancer cellular outcomes, including G2/M phase cell cycle arrest, induction of apoptosis, and potent inhibition of cancer cell growth and the self-renewal capacity of cancer stem cells (CSCs).

Quantitative Data: Potency of this compound

The inhibitory activity of this compound against its target kinases and its efficacy in cancer cell lines have been quantified in various studies.

| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |

| Kinase Targets | |||

| CK2α1 | Kinase Assay | 50 | |

| CK2α2 | Kinase Assay | 5 | |

| TNIK | Kinase Assay | 5 | |

| Triple-Negative Breast Cancer Cell Lines | |||

| MDA-MB-231 (Parental) | Cell Viability/Clonogenic | Not explicitly stated, but potent inhibition observed | [1] |

| MDA-MB-231 (Paclitaxel-Resistant) | Cell Viability/Clonogenic | Potent inhibition observed, similar to parental | [1] |

| BT-20 (Parental) | Cell Viability/Clonogenic | Not explicitly stated, but potent inhibition observed | [1] |

| BT-20 (Paclitaxel-Resistant) | Cell Viability/Clonogenic | Potent inhibition observed, similar to parental | [1] |

Note: Specific GI50 values for the cell lines were not consistently reported in the reviewed literature, but the compound demonstrated potent activity against both paclitaxel-sensitive and resistant TNBC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Viability and Clonogenic Survival Assay

This assay assesses the ability of single cancer cells to proliferate and form colonies after treatment with this compound.

Protocol Details:

-

Cell Seeding: TNBC cells, such as MDA-MB-231 or BT-20 (both parental and paclitaxel-resistant variants), are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for a specified period, typically 72 hours.

-

Colony Formation: The drug-containing medium is then replaced with fresh, drug-free medium, and the plates are incubated for 7 to 14 days to allow for colony formation.

-

Staining and Quantification: Colonies are fixed with a solution like 10% methanol and stained with 0.5% crystal violet. Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to untreated controls.

Mammosphere Formation Assay

This assay is utilized to assess the effect of this compound on the self-renewal capacity of cancer stem cells.

References

A Technical Guide to ON 108600: Discovery and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON 108600 is a novel multi-kinase inhibitor demonstrating significant potential in oncology, particularly for aggressive and chemotherapy-resistant cancers. This technical guide provides a comprehensive overview of the discovery and biological characterization of this compound, with a focus on its mechanism of action, anti-proliferative and pro-apoptotic effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Discovery of this compound

This compound was identified through a functional screen of approximately 4,000 compounds aimed at discovering novel therapeutics that could suppress the breast cancer stem cell (BCSC)-like population.[1] This approach sought to identify compounds capable of targeting the chemotherapy-resistant subpopulation of cells responsible for tumor initiation, progression, and metastasis.[1]

Mechanism of Action

This compound is a potent small molecule inhibitor of several protein kinases, primarily targeting Casein Kinase 2 (CK2), TRAF2 and NCK-interacting protein kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3]

The inhibitory effects of this compound on these kinases lead to the disruption of multiple oncogenic signaling pathways involved in cell cycle progression, apoptosis, and cellular metabolism.[1][2] A key mechanism involves the inhibition of CK2, which in turn reduces the phosphorylation of PTEN and Akt at serine 129, leading to decreased activity of the Akt signaling pathway.[2] Furthermore, this compound has been shown to inhibit the phosphorylation of DYRK1A and TNIK substrates, such as Cyclin D1 (Thr286) and AXIN2, respectively.[4]

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Biological Characterization

In Vitro Anti-proliferative and Cytotoxic Activity

This compound exhibits broad-spectrum anti-proliferative and cytotoxic activity across a range of cancer cell lines, with notable efficacy in triple-negative breast cancer (TNBC) cells.[1][2] It demonstrates significantly less toxicity towards normal, non-cancerous cells.[2]

Table 1: IC50 Values of this compound for Target Kinases

| Kinase | IC50 (µM) |

| DYRK1A | 0.016 |

| DYRK1B | 0.007 |

| DYRK2 | 0.028 |

| CK2α1 | 0.05 |

| CK2α2 | 0.005 |

| TNIK | 0.005 |

| Data sourced from MedchemExpress and Sato et al., 2021.[3] |

Table 2: IC50 Values of this compound in Various Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) |

| MDA-MB-231 | Triple Negative | ~0.1 |

| Hs578T | Triple Negative | ~0.1 |

| MDA-MB-468 | Triple Negative | ~0.1 |

| BT-549 | Triple Negative | ~0.1 |

| MCF7 | ER+, PR+, HER2- | ~0.5 |

| T47D | ER+, PR+, HER2- | ~0.5 |

| SK-BR-3 | HER2+ | ~0.5 |

| Approximate values interpreted from graphical data in Sato et al., 2021. |

Induction of Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to a potent, dose- and time-dependent G2/M phase cell cycle arrest in cancer cells.[1][2] This is associated with the dephosphorylation of p21Cip1/Waf1 at Threonine 145.[2] Furthermore, this compound effectively induces apoptosis by activating the Caspase 3/7 signaling cascade.[2]

In Vivo Efficacy

In preclinical xenograft models using TNBC cells, this compound treatment resulted in a significant reduction in tumor growth.[1] Notably, this compound demonstrated the ability to overcome chemotherapy resistance. When used in combination with standard chemotherapy agents like paclitaxel, it synergistically suppressed tumor growth and even eliminated established metastases in mouse models.[1]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the results to the DMSO-treated control wells and calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations or DMSO for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Caption: General Experimental Workflow.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human TNBC cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound in combination with chemotherapy). Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = (width² x length)/2).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.

Logical Relationship of this compound's Effects

Caption: Logical Flow of this compound's Effects.

Conclusion and Future Directions

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of aggressive cancers, such as TNBC. Its ability to induce cell cycle arrest and apoptosis, and to overcome chemotherapy resistance, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in cancer patients. The detailed information provided in this guide serves as a foundational resource for researchers and clinicians interested in advancing the development of this novel anti-cancer compound.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Simultaneous CK2/TNIK/DYRK1 inhibition by 108600 suppresses triple negative breast cancer stem cells and chemotherapy-resistant disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

ON 108600: A Dual Inhibitor of CK2 and TNIK for Targeted Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: ON 108600 is a novel small molecule inhibitor targeting Casein Kinase 2 (CK2) and Traf2- and NCK-interacting kinase (TNIK), two serine/threonine kinases implicated in various oncogenic signaling pathways. This technical guide provides a comprehensive overview of the inhibitory action of this compound, detailing its quantitative effects on CK2 and TNIK, the experimental methodologies used to characterize its activity, and its impact on downstream signaling cascades, particularly the Wnt/β-catenin pathway. This document is intended to serve as a resource for researchers in oncology and drug development, offering insights into the therapeutic potential and mechanism of action of this compound.

Introduction

Casein Kinase 2 (CK2) is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention.[1][2] Traf2- and NCK-interacting kinase (TNIK) is a key component of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers, particularly colorectal cancer.[3][4][5] TNIK functions as a regulatory component of the β-catenin and T-cell factor-4 (TCF-4) transcriptional complex, and its inhibition is a promising strategy to block Wnt signaling.[2][4][5]

This compound has emerged as a potent dual inhibitor of both CK2 and TNIK, demonstrating significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models.[6][7][8] Its ability to simultaneously target two critical oncogenic kinases suggests a potential for broad-spectrum efficacy and a strategy to overcome resistance to single-agent therapies.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| CK2α | 50 |

| CK2α' | 5 |

| TNIK | 5 |

| DYRK1A | 16 |

| DYRK1B | 7 |

Data compiled from multiple sources.[6][9]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating critical signaling pathways regulated by CK2 and TNIK.

Inhibition of the Wnt/β-catenin Pathway by Targeting TNIK

TNIK is a crucial activator of the Wnt/β-catenin signaling pathway.[3][4] It is a component of the TCF-4/β-catenin transcriptional complex and its kinase activity is essential for the expression of Wnt target genes.[2][4] By inhibiting TNIK, this compound effectively abrogates this signaling cascade, leading to the downregulation of key oncogenes.[7]

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory role of this compound on TNIK.

Modulation of CK2-regulated Pathways

CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway.[10][11] CK2 can directly phosphorylate and activate Akt at Serine 129.[12] Inhibition of CK2 by this compound leads to a reduction in Akt phosphorylation, thereby attenuating downstream pro-survival signals.[12]

References

- 1. Therapeutic CK2 inhibition attenuates diverse prosurvival signaling cascades and decreases cell viability in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNIK Kinase Enzyme System Application Note [promega.jp]

- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinase activity assays Src and CK2 [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. promega.jp [promega.jp]

- 11. mdpi.com [mdpi.com]

- 12. france.promega.com [france.promega.com]

The Multi-faceted Inhibition of DYRK1 Kinase by ON 108600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, apoptosis, and neuronal development. Its dysregulation is implicated in various pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of ON 108600, a potent small molecule inhibitor, on DYRK1A kinase. We present a comprehensive summary of its inhibitory activity, detailed experimental protocols for assessing its impact on cellular signaling, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to DYRK1A and this compound

DYRK1A is a serine/threonine kinase that plays a pivotal role in a wide array of signaling pathways. It is involved in the regulation of transcription factors such as NFAT and CREB, and it can influence the Ras/MAP kinase signaling cascade.[1][2] Due to its diverse functions, aberrant DYRK1A activity is associated with several diseases.

This compound has been identified as a multi-kinase inhibitor with significant activity against DYRK1A, as well as Casein Kinase 2 (CK2) and TRAF2- and NCK-interacting kinase (TNIK).[3][4] Its ability to simultaneously target these kinases contributes to its broad-spectrum anti-proliferative and pro-apoptotic effects in cancer cells.[5] This document focuses on the specific interaction between this compound and DYRK1A kinase.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against DYRK1A and other kinases has been quantified through various biochemical assays. The following table summarizes the reported IC50 values, providing a clear comparison of its activity across different kinases.

| Kinase Target | IC50 (µM) |

| DYRK1A | 0.016 |

| DYRK1B | 0.007 |

| DYRK2 | 0.028 |

| CK2α1 | 0.05 |

| CK2α2 | 0.005 |

| TNIK | 0.005 |

Table 1: Inhibitory activity of this compound against a panel of kinases. Data sourced from MedchemExpress.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on DYRK1A and downstream cellular processes.

In Vitro DYRK1A Kinase Assay (Adapted from ELISA-based methods)

This protocol describes a non-radioactive method to determine the in vitro inhibitory activity of this compound on DYRK1A.

Materials:

-

Recombinant human DYRK1A protein

-

DYRK1A substrate peptide (e.g., a peptide derived from a known substrate like Dynamin 1)

-

Phospho-specific antibody recognizing the phosphorylated substrate

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

ATP

-

This compound

-

96-well microplate

-

Plate reader

Procedure:

-

Coat a 96-well microplate with the DYRK1A substrate peptide.

-

Wash the plate to remove unbound peptide.

-

Prepare a reaction mixture containing recombinant DYRK1A enzyme in kinase assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Wash the plate to remove the reaction mixture.

-

Add the phospho-specific primary antibody to the wells and incubate.

-

Wash the plate and add the enzyme-conjugated secondary antibody.

-

After incubation and washing, add the enzyme substrate to develop a detectable signal.

-

Measure the signal using a plate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to assess the effect of this compound on the cell cycle distribution of a given cell line.

Materials:

-

Cancer cell line of interest (e.g., triple-negative breast cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing, and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol details the detection of apoptosis induced by this compound treatment.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Downstream Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of proteins downstream of the pathways inhibited by this compound, such as Akt and Cyclin D1.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-phospho-Cyclin D1 (Thr286), and total protein antibodies for loading controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the DYRK1A signaling pathway and a typical experimental workflow.

Caption: The DYRK1A signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a potent inhibitor of DYRK1A kinase, demonstrating significant effects on cell cycle progression and apoptosis in cancer cell lines. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting DYRK1A with this and other novel inhibitors. The provided visualizations offer a clear understanding of the signaling context and experimental procedures involved in this area of research.

References

ON-108600: A Multi-Kinase Inhibitor Targeting the Wnt/β-catenin Signaling Pathway in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ON-108600 is a novel, multi-kinase inhibitor demonstrating significant therapeutic potential, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). This document provides a comprehensive technical overview of ON-108600, with a specific focus on its mechanism of action and profound impact on the Wnt/β-catenin signaling pathway. Through the inhibition of key kinases—Casein Kinase 2 (CK2), Dual-specificity tyrosine-regulated kinase 1 (DYRK1), and Traf2- and NCK-interacting kinase (TNIK)—ON-108600 effectively disrupts the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, a critical driver of tumorigenesis, cancer stem cell renewal, and chemoresistance. This guide details the quantitative effects of ON-108600 on its targets and downstream pathways, provides in-depth experimental protocols for assessing its activity, and visualizes its mechanism of action through signaling and workflow diagrams.

Introduction to ON-108600 and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, contributing to uncontrolled cell proliferation, survival, and the maintenance of cancer stem cells (CSCs). A key effector of this pathway is the transcriptional coactivator β-catenin. In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), CK2, and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/lymphoid enhancer factor (LEF) transcription factors to drive the expression of target genes, including AXIN2 and Cyclin D1, which promote cancer progression.

ON-108600 is a potent small molecule inhibitor that targets multiple kinases, including TNIK, a serine/threonine kinase that plays a pivotal role as a downstream activator of Wnt signaling by phosphorylating TCF4 and enhancing its interaction with β-catenin. By inhibiting TNIK, ON-108600 directly interferes with the final transcriptional step of the canonical Wnt pathway.

Quantitative Data on ON-108600 Activity

The efficacy of ON-108600 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on its target kinases and cancer cell growth.

Table 1: In Vitro Kinase Inhibition Profile of ON-108600

| Kinase Target | IC50 (µM) |

| CK2α1 | 0.05 |

| CK2α2 | 0.005 |

| DYRK1A | 0.016 |

| DYRK1B | 0.007 |

| DYRK2 | 0.028 |

| TNIK | 0.005 |

| Data sourced from Sato et al., 2021.[1] |

Table 2: Growth Inhibition (GI50) of ON-108600 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | GI50 (µM) |

| MDA-MB-231 | 0.018 |

| Hs578T | 0.015 |

| BT-20 | 0.025 |

| MDA-MB-468 | 0.035 |

| Data represents the concentration of ON-108600 required to inhibit cell growth by 50% and is sourced from Sato et al., 2021.[1] |

Impact of ON-108600 on Wnt/β-catenin Signaling

The inhibitory action of ON-108600 on TNIK directly translates to the suppression of Wnt/β-catenin signaling. This is evidenced by the reduced expression of AXIN2, a well-established transcriptional target of the β-catenin/TCF complex and a key negative feedback regulator of the pathway.

Visualizing the Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ON-108600's impact on Wnt/β-catenin signaling and cancer cell biology.

Western Blot Analysis for AXIN2 and Phosphorylated Proteins

This protocol is used to determine the effect of ON-108600 on the protein levels of the Wnt target gene AXIN2 and the phosphorylation status of CK2 and DYRK1 substrates.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, Hs578T)

-

Cell culture medium and supplements

-

ON-108600

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-AXIN2, anti-phospho-AKT1 (Ser129) (CK2 substrate), anti-phospho-CYCLIN D1 (Thr286) (DYRK1A substrate), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed TNBC cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ON-108600 (e.g., 0, 0.1, 0.5, 1 µM) for 24 hours.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a population often regulated by the Wnt/β-catenin pathway.

Materials:

-

TNBC cells

-

Serum-free DMEM/F12 medium supplemented with B27, EGF, insulin, and BSA

-

Ultra-low attachment plates

-

ON-108600

-

Trypsin-EDTA

-

Microscope with a camera

Procedure:

-

Culture TNBC cells to sub-confluency.

-

Harvest the cells and prepare a single-cell suspension using trypsin and by passing through a cell strainer.

-

Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of ON-108600.

-

Incubate the plates for 7-14 days to allow for mammosphere formation.

-

Photograph the wells and count the number of mammospheres (typically >50 µm in diameter) per well.

-

Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

Normalize the MFE of treated groups to the vehicle control.

Colony Formation Assay (Clonogenic Assay)

This assay evaluates the ability of a single cell to proliferate and form a colony, a measure of cell viability and reproductive integrity following treatment.

Materials:

-

TNBC cells

-

Complete cell culture medium

-

6-well plates

-

ON-108600

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of TNBC cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of ON-108600 for 72 hours.

-

Remove the drug-containing medium and replace it with fresh, drug-free medium.

-

Allow the cells to grow for an additional 7-14 days until visible colonies are formed.

-

Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the vehicle control.

Conclusion and Future Directions

ON-108600 represents a promising therapeutic agent that effectively targets the Wnt/β-catenin signaling pathway through the inhibition of TNIK. The quantitative data and experimental evidence presented in this guide underscore its potent anti-cancer activity, particularly against TNBC and its associated cancer stem cell population. The provided protocols offer a robust framework for researchers to further investigate the multifaceted effects of ON-108600 and similar compounds. Future research should focus on elucidating the full spectrum of ON-108600's downstream effects, its potential for combination therapies, and its efficacy in in vivo models to pave the way for clinical translation. The continued exploration of TNIK inhibitors like ON-108600 holds great promise for the development of novel and effective treatments for cancers driven by aberrant Wnt/β-catenin signaling.

References

The Multi-faceted Role of ON 108600 in the Modulation of the Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON 108600 is a novel multi-kinase inhibitor demonstrating significant potential in oncology, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). Its primary mechanism of action involves the simultaneous inhibition of Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and dual-specificity tyrosine-regulated kinase 1 (DYRK1). This targeted inhibition has profound implications for the modulation of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the role of this compound in the Akt pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and the Akt Signaling Pathway

The Akt signaling pathway is a pivotal intracellular cascade that promotes cell survival and growth in response to extracellular signals. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase. The activation of Akt is a multi-step process initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This recruits Akt and its upstream activator, PDK1, to the membrane, where Akt is partially activated by phosphorylation at Threonine 308 (Thr308). Full activation of Akt requires a subsequent phosphorylation at Serine 473 (Ser473), primarily mediated by the mTORC2 complex.

This compound exerts its influence on the Akt pathway predominantly through the inhibition of CK2. CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer. It can promote oncogenesis through various mechanisms, including the direct and indirect modulation of the Akt pathway.

Mechanism of Action of this compound on the Akt Pathway

This compound's modulation of the Akt signaling pathway is a direct consequence of its potent inhibition of CK2. The key mechanisms are:

-

Regulation of PTEN activity: CK2 is known to phosphorylate and inactivate the tumor suppressor PTEN. PTEN is a phosphatase that counteracts the PI3K pathway by dephosphorylating PIP3. By inhibiting CK2, this compound prevents the inactivation of PTEN, leading to decreased levels of PIP3 and consequently, reduced recruitment and activation of Akt.

-

Direct Phosphorylation of Akt: CK2 can directly phosphorylate Akt at Serine 129 (Ser129). This phosphorylation is believed to stabilize Akt and promote its activity. Treatment with this compound leads to a significant reduction in the phosphorylation of Akt at this site, thereby attenuating its signaling output.[1]

This dual mechanism of action results in a comprehensive suppression of the Akt signaling cascade, impacting downstream cellular processes.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) |

| CK2α1 | 0.05 |

| CK2α2 | 0.005 |

| TNIK | 0.005 |

| DYRK1A | 0.016 |

| DYRK1B | 0.007 |

| DYRK2 | 0.028 |

Data sourced from MedchemExpress and other publications.[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1 |

| BT-20 | Triple-Negative Breast Cancer | ~0.1 |

Note: Specific IC50 values can vary depending on the assay conditions.

Table 3: Effect of this compound on Akt Pathway Phosphorylation in MDA-MB-231 Cells

| Treatment Concentration of this compound (µM) | % Reduction in p-Akt (Ser129) |

| 0.1 | Significant |

| 0.5 | Dramatic |

| 1.0 | Dramatic |

Qualitative description based on published Western blot data. Precise quantitative values from densitometry analysis are not consistently reported across all public sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Akt signaling pathway.

Western Blot Analysis of Akt Phosphorylation

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of Akt at Ser129.

Materials:

-

MDA-MB-231 cells

-

This compound (various concentrations)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt (Ser129) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation and Analysis: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

References

ON 108600: A Multi-Kinase Inhibitor Driving Apoptosis in Triple-Negative Breast Cancer

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary: Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. The small molecule kinase inhibitor, ON 108600, has emerged as a promising therapeutic agent, demonstrating potent pro-apoptotic activity in TNBC cells, including those resistant to conventional chemotherapy. This document provides an in-depth technical guide on the mechanism of this compound-induced apoptosis in TNBC, detailing its molecular targets, effects on cellular processes, and the underlying signaling pathways. Quantitative data from preclinical studies are summarized, and key experimental protocols are outlined to facilitate further research and development.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound functions as a multi-kinase inhibitor, concurrently targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B). This simultaneous inhibition of multiple critical signaling nodes disrupts pro-survival pathways that are often hyperactivated in TNBC, thereby sensitizing cancer cells to apoptosis.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory and cytotoxic effects on TNBC cells.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| CK2α1 | 50 |

| CK2α2 | 5 |

| TNIK | 5 |

IC50 values represent the concentration of this compound required to inhibit 50% of the target kinase activity.

Table 2: Growth Inhibition (GI50) of this compound in Breast Cancer and Normal Cells

| Cell Line | Type | GI50 (µM) |

| TNBC Lines | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1 |

| BT-20 | Triple-Negative Breast Cancer | ~0.1 |

| Hs578T | Triple-Negative Breast Cancer | ~0.1 |

| Other Breast Cancer | ||

| MCF-7 | ER-positive Breast Cancer | ~1.0 |

| Normal Cells | ||

| MCF-10A | Non-tumorigenic Breast Epithelial | >10 |

GI50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Induction of Apoptosis and Cell Cycle Arrest in TNBC

Treatment of TNBC cells with this compound leads to a significant induction of apoptosis and arrest of the cell cycle in the G2/M phase.

Apoptotic Effects

In vitro studies on the MDA-MB-231 TNBC cell line and patient-derived TNBC organoids have shown that this compound treatment leads to a marked increase in apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, key markers of the apoptotic cascade.[1] The pro-apoptotic effects of this compound are also observed in paclitaxel-resistant TNBC cells, suggesting its potential to overcome chemotherapy resistance.[2]

Cell Cycle Dysregulation

Flow cytometry analysis of MDA-MB-231 cells treated with this compound reveals a dose-dependent increase in the population of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest prevents cancer cell proliferation and can be a precursor to apoptosis.

Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects by inhibiting key survival signaling pathways that are frequently dysregulated in TNBC. The inhibition of CK2, TNIK, and DYRK kinases collectively suppresses downstream pro-survival signals and promotes apoptotic cell death.

Caption: Signaling pathway of this compound-induced apoptosis in TNBC.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on TNBC cells.

Cell Culture

-

Cell Lines: MDA-MB-231, BT-20, and Hs578T (TNBC); MCF-7 (ER-positive); MCF-10A (non-tumorigenic).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Cell Treatment: Plate TNBC cells and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Caption: Workflow for cell cycle analysis using PI staining.

-

Cell Treatment: Treat TNBC cells with this compound as described for the apoptosis assay.

-

Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Washing and Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mammosphere Formation Assay

-

Single-Cell Suspension: Prepare a single-cell suspension of TNBC cells.

-

Plating: Plate the cells at a low density in ultra-low attachment plates with mammosphere-forming medium (serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate for 7-10 days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres (typically >50 µm in diameter) under a microscope.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for TNBC by inducing apoptosis through the inhibition of multiple key kinases. Its ability to target chemotherapy-resistant cells and cancer stem cells further underscores its clinical potential. Future research should focus on elucidating the detailed downstream signaling events and exploring rational combination therapies to enhance the anti-cancer efficacy of this compound in TNBC. The experimental frameworks provided herein offer a robust foundation for these continued investigations.

References

The Multi-Pronged Attack of ON 108600 on Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with self-renewal and differentiation capabilities is responsible for tumor initiation, progression, metastasis, and resistance to conventional therapies.[1] Triple-negative breast cancer (TNBC), a particularly aggressive subtype, is often enriched with these CSCs, contributing to its poor prognosis.[2] ON 108600 has emerged as a novel multi-kinase inhibitor with potent activity against the TNBC CSC population.[3] This technical guide provides an in-depth exploration of the cytotoxic effects of this compound on cancer stem cells, detailing its mechanism of action, experimental validation, and the signaling pathways it disrupts.

Mechanism of Action: A Coordinated Inhibition of Key Survival Pathways

This compound exerts its cytotoxic effects through the simultaneous inhibition of several critical kinases that are aberrantly activated in cancer stem cells. Its primary targets are Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1).[4] The coordinated inhibition of these kinases leads to the downstream suppression of multiple signaling pathways essential for CSC maintenance and survival, including Wnt/β-catenin, STAT3, PI3K/AKT, Hedgehog, and Notch1.[4] This multi-targeted approach effectively dismantles the intricate signaling network that sustains the cancer stem cell phenotype.

Quantitative Analysis of this compound Cytotoxicity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both the bulk tumor cell population and the cancer stem cell fraction.

Table 1: Inhibitory Concentration (IC50) of this compound Against Target Kinases [4]

| Kinase | IC50 (nM) |

| CK2α1 | 50 |

| CK2α2 | 5 |

| TNIK | 5 |

| DYRK1A | - |

| DYRK1B | - |

| DYRK2 | - |

Note: Specific IC50 values for DYRK family kinases were not detailed in the provided search results.

Table 2: Growth Inhibition (GI50) of this compound in Breast Cancer Cell Lines [4]

| Cell Line | Subtype | GI50 (µM) |

| MDA-MB-231 | Triple-Negative | - |

| Hs578T | Triple-Negative | - |

| BT-20 | Triple-Negative | - |

| Normal Cells | - | - |

Note: Specific GI50 values were mentioned to be determined but not explicitly stated in the provided search results.

Table 3: Cellular Effects of this compound on Triple-Negative Breast Cancer Cells [3]

| Effect | Cell Line | Concentration (µM) | Observation |

| G2/M Cell Cycle Arrest | MDA-MB-231 | Indicated | Dose-dependent increase in G2/M population |

| CTG1883 Organoids | 0.5 | Significant increase in G2/M population | |

| Apoptosis Induction | MDA-MB-231 | Indicated | Increased cleaved PARP after 24 and 48 hours |

| CTG1883 Organoids | Indicated | Increased cleaved PARP and cleaved caspase 3 | |

| Inhibition of Colony Formation | CD44high/CD24low MDA-MB-231 | Indicated | Potent inhibition of colony growth |

| Inhibition of Mammosphere Formation | CD44high/CD24low Hs578T | Indicated | Potent inhibition of mammosphere formation |

Experimental Protocols

The following protocols provide a framework for assessing the cytotoxic effects of this compound on cancer stem cells.

Cell Culture

-

Cell Lines: MDA-MB-231 and Hs578T (human triple-negative breast cancer cell lines).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Procedure:

-

Prepare a single-cell suspension of MDA-MB-231 or Hs578T cells.

-

Seed 20,000 cells/mL in ultra-low attachment plates.

-

Culture in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

-

Treat with varying concentrations of this compound.

-

Incubate for 7-10 days.

-

Count mammospheres (spherical, non-adherent cell clusters) with a diameter > 50 µm.

-

Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

Clonogenic Survival Assay

This assay evaluates the ability of single cells to form colonies, a hallmark of cancer stem cells.

-

Procedure:

-

Isolate the CD44high/CD24low cancer stem cell population from MDA-MB-231 or Hs578T cells using fluorescence-activated cell sorting (FACS).

-

Seed a low density of sorted cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat with various concentrations of this compound for 72 hours.

-

Replace the medium with drug-free medium and allow colonies to grow for 7-14 days.

-

Fix the colonies with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of colonies (containing at least 50 cells).

-

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

-

Procedure:

-

Treat MDA-MB-231 cells with the desired concentrations of this compound for 24-48 hours.

-

Harvest and fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay

This assay quantifies the induction of programmed cell death by this compound.

-

Procedure:

-

Treat MDA-MB-231 cells with different concentrations of this compound for 24 or 48 hours.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow.

Caption: this compound signaling pathway inhibition.

References

Overcoming Chemotherapy Resistance: A Technical Overview of ON 108600, a Novel Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of chemotherapy resistance remains a significant hurdle in the effective treatment of many cancers, leading to tumor recurrence and metastatic progression. A key contributor to this resistance is a subpopulation of cancer cells known as cancer stem cells (CSCs), which possess self-renewal capabilities and are often refractory to conventional cytotoxic agents. This technical guide delves into the initial preclinical studies of ON 108600, a novel multi-kinase inhibitor, and its promising role in overcoming chemotherapy resistance, with a particular focus on triple-negative breast cancer (TNBC). This compound targets critical signaling pathways that are hyperactive in CSCs, thereby sensitizing cancer cells to standard-of-care chemotherapeutics.

Core Mechanism of Action

This compound is a potent small molecule inhibitor that simultaneously targets multiple kinases, primarily Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1).[1][2][3] The simultaneous inhibition of these kinases disrupts a nexus of signaling pathways crucial for the survival and propagation of cancer stem cells.[1] By targeting the CSC population, this compound not only inhibits tumor growth directly but also has the potential to abrogate the source of chemoresistance.[1][4]

The efficacy of this compound in overcoming chemotherapy resistance stems from its ability to modulate several key cellular processes:

-

Induction of Apoptosis: Treatment with this compound has been shown to induce programmed cell death in cancer cells.[1][5]

-

Cell Cycle Arrest: The compound causes a G2/M phase arrest in the cell cycle of TNBC cells, preventing their proliferation.[1][5][6]

-

Inhibition of Tubulin Polymerization: this compound has been observed to interfere with the dynamics of microtubules, which are essential for mitosis.[5]

-

Suppression of Cancer Stem Cell Characteristics: The inhibitor significantly reduces the colony and mammosphere forming capacity of breast cancer stem-like cells (BCSCs).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical studies on this compound.

Table 1: Kinase Inhibitory Activity of this compound [2]

| Kinase Target | IC50 (nM) |

| CK2α1 | 50 |

| CK2α2 | 5 |

| TNIK | 5 |

Table 2: In Vitro Efficacy of this compound in Paclitaxel-Resistant TNBC Cell Lines [4]

| Cell Line | Treatment | Growth Inhibition | Colony Formation |

| MDA-MB-231 (Paclitaxel-Sensitive) | This compound | Potent Inhibition | Potent Inhibition |

| MDA-MB-231 (Paclitaxel-Resistant) | This compound | Potent Inhibition | Potent Inhibition |

| BT-20 (Paclitaxel-Sensitive) | This compound | Potent Inhibition | Potent Inhibition |

| BT-20 (Paclitaxel-Resistant) | This compound | Potent Inhibition | Potent Inhibition |

Key Signaling Pathways Targeted by this compound

The multi-kinase inhibitory action of this compound leads to the downregulation of several interconnected signaling pathways implicated in chemoresistance and cancer stem cell maintenance.[1]

Caption: this compound inhibits CK2, TNIK, and DYRK1, disrupting multiple CSC-related signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

Generation of Paclitaxel-Resistant TNBC Cell Lines

This workflow illustrates the process of developing chemotherapy-resistant cancer cell lines for in vitro testing.

Caption: Workflow for generating paclitaxel-resistant triple-negative breast cancer cell lines.[6]

Methodology:

-

Parental triple-negative breast cancer cell lines, such as MDA-MB-231 or BT-20, were cultured in standard growth medium.[6]

-

The cells were then exposed to gradually increasing concentrations of paclitaxel.[6]

-

After each passage, the half-maximal growth inhibitory concentration (GI50) was determined to monitor the development of resistance.[6]

-

The surviving cells were continuously cultured in the highest possible concentration of paclitaxel-containing medium to select for and maintain the resistant phenotype.[6]

Cell Viability and Clonogenic Survival Assays

Methodology:

-

Cell Seeding: Paclitaxel-sensitive and resistant TNBC cells were seeded in 96-well plates for viability assays or 6-well plates for clonogenic assays.

-

Treatment: Cells were treated with varying concentrations of this compound, paclitaxel, or a combination of both.

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours for viability, 10-14 days for clonogenic assays).

-

Quantification:

-

Viability: Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Clonogenic Survival: Colonies were fixed, stained with crystal violet, and counted. The survival fraction was calculated relative to untreated controls.

-

Mammosphere Formation Assay

Methodology:

-

Single-Cell Suspension: TNBC cells were dissociated into a single-cell suspension.

-

Seeding: Cells were seeded at a low density in ultra-low attachment plates with mammosphere-promoting media.

-

Treatment: this compound was added to the media at specified concentrations.

-

Incubation: Plates were incubated for 7-10 days to allow for mammosphere formation.

-

Quantification: The number and size of mammospheres were quantified using a microscope.

In Vivo Xenograft Studies

Methodology:

-

Tumor Implantation: Paclitaxel-resistant TNBC cells or patient-derived xenograft (PDX) fragments were implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to establish and reach a palpable size.

-

Treatment: Mice were randomized into treatment groups and administered this compound, chemotherapy (e.g., paclitaxel), or a combination, typically via oral gavage or intraperitoneal injection.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion and Future Directions

The initial preclinical data for this compound strongly suggest its potential as a therapeutic agent to overcome chemotherapy resistance, particularly in aggressive cancers like TNBC.[1][3][4] By targeting the CSC population through the inhibition of key survival pathways, this compound demonstrates a mechanism that can re-sensitize resistant tumors to conventional chemotherapy.[1] The synergistic effects observed when this compound is combined with paclitaxel in preclinical models highlight a promising combination therapy strategy.[4] Further investigation, including clinical trials, is warranted to translate these encouraging preclinical findings into effective treatments for patients with chemoresistant malignancies.[3][5] The in vivo data, showing significant tumor growth suppression in chemotherapy-resistant PDX models, provides a strong rationale for advancing this compound into clinical development.[4]

References

- 1. Simultaneous CK2/TNIK/DYRK1 inhibition by 108600 suppresses triple negative breast cancer stem cells and chemotherapy-resistant disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous CK2/TNIK/DYRK1 inhibition by 108600 suppresses triple negative breast cancer stem cells and chemotherapy-resistant disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preliminary Research on ON 108600: A Multi-Kinase Inhibitor with Potential in Diverse Cancer Types

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ON 108600 is an investigational small molecule inhibitor with a multi-targeted kinase profile, showing significant promise in preclinical cancer research. Primarily identified as a potent inhibitor of Casein Kinase 2 (CK2), it also demonstrates inhibitory activity against Traf2- and Nck-interacting kinase (TNIK) and dual-specificity tyrosine-regulated kinase 1A/B (DYRK1A/B) and DYRK2.[1][2] This unique combination of targets suggests a broad therapeutic potential across various malignancies, particularly those driven by the oncogenic signaling pathways regulated by these kinases. This technical guide provides a comprehensive overview of the current preclinical data on this compound, focusing on its efficacy in different cancer types, its mechanism of action, and detailed experimental protocols to facilitate further research.

Core Concepts: Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of several key kinases, leading to the disruption of multiple oncogenic signaling pathways.

Inhibition of CK2: Casein Kinase 2 is a serine/threonine kinase that is frequently overexpressed in many cancers. It plays a crucial role in cell cycle progression, apoptosis suppression, and the regulation of signal transduction pathways.[3]

Inhibition of TNIK: TNIK is a key regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including colorectal cancer. Inhibition of TNIK can block aberrant Wnt signaling.[2]

Inhibition of DYRK1A/B and DYRK2: These kinases are involved in various cellular processes, including cell cycle regulation and neuronal development. Their role in cancer is an active area of research.

The combined inhibition of these kinases by this compound leads to a cascade of downstream effects, including:

-

Cell Cycle Arrest: this compound has been shown to induce a potent G2/M phase cell cycle arrest in cancer cells.[4]

-

Induction of Apoptosis: The compound activates the Caspase 3/7 signaling cascade, leading to programmed cell death.[3]

-

Inhibition of Tubulin Polymerization: this compound has been observed to inhibit the polymerization of β-tubulins in in-vitro assays.[3]

-

Modulation of the Akt Signaling Pathway: Treatment with this compound results in a significant reduction in the phosphorylation of PTEN and Akt at serine 129.[3]

-

Dephosphorylation of p21: The compound leads to the dephosphorylation of p21 at threonine 145.[3]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the available quantitative data on the in vitro activity of this compound against various kinases and a cancer cell line.

Table 1: Enzymatic Inhibition of Target Kinases by this compound

| Kinase Target | IC50 (µM) |

| CK2α1 | 0.05 |

| CK2α2 | 0.005 |

| TNIK | 0.005 |

| DYRK1A | 0.016 |

| DYRK1B | 0.007 |

| DYRK2 | 0.028 |

Data sourced from MedchemExpress.[1]

Table 2: Cytotoxic Activity of this compound in a Cancer Cell Line

| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time |

| HT-22 | Mouse Hippocampal | MTS Assay | 1 | 48 hours |

Data sourced from MedchemExpress.[1]

Preclinical Studies in Different Cancer Types

While the majority of published research has focused on its effects on triple-negative breast cancer, preliminary evidence suggests the potential of this compound in other malignancies.

Triple-Negative Breast Cancer (TNBC)

This compound has demonstrated significant preclinical activity in TNBC models.[4] It effectively inhibits the growth of TNBC cell lines and shows efficacy in mouse xenograft models.[2] Notably, this compound has also shown to be effective against paclitaxel-resistant TNBC cells and targets the cancer stem cell population, which is often responsible for tumor recurrence and metastasis.[2][4][5] The dual inhibition of CK2 and TNIK appears to be a key mechanism in overcoming paclitaxel resistance in TNBC.[2]

Other Cancer Types

Ongoing studies are exploring the potential of this compound in combination with existing chemotherapeutic agents in multiple myeloma, prostate, and breast cancer.[3] However, at present, there is a lack of extensive published preclinical data for this compound in other specific cancer types such as colon, lung, leukemia, and melanoma.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/MTS/WST-1 Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add the respective reagent (MTT, MTS, or WST-1) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours to allow for the conversion of the substrate into a colored formazan product.

-

Absorbance Reading: For MTT assays, a solubilization solution must be added to dissolve the formazan crystals before reading the absorbance. For MTS and WST-1 assays, the absorbance can be read directly. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a cell lysate.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to degrade RNA and prevent its staining).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.